molecular formula C24H24N2O5 B11142620 1-hydroxy-2-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

1-hydroxy-2-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11142620
M. Wt: 420.5 g/mol
InChI Key: LKELZSHJFWIVCP-UHFFFAOYSA-N
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Description

1-hydroxy-2-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-2-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-2-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-hydroxy-2-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-hydroxy-2-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress, while its anticancer effects may involve inhibiting cell proliferation and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-hydroxy-2-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

1-hydroxy-2-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C24H24N2O5/c1-12-9-20-22(14-5-3-4-6-15(14)24(29)31-20)23(28)21(12)17-11-16(25-26-17)13-7-8-18(27)19(10-13)30-2/h7-10,16,25,27-28H,3-6,11H2,1-2H3

InChI Key

LKELZSHJFWIVCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1C4=NNC(C4)C5=CC(=C(C=C5)O)OC)O

Origin of Product

United States

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